![molecular formula C8H16GeO B14653799 1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane CAS No. 51343-31-8](/img/structure/B14653799.png)
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[310]hexane is an organogermanium compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane typically involves the reaction of germanium-based precursors with specific organic compounds under controlled conditions. One common method includes the reaction of 1,3,3-trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with fluoride ions, which results in the formation of the desired germabicyclo compound . The reaction conditions often require an inert atmosphere and specific solvents to ensure the stability of the intermediate compounds.
Analyse Chemischer Reaktionen
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of germanium-based drugs.
Wirkmechanismus
The mechanism of action of 1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. The pathways involved in its action include coordination with transition metals and participation in catalytic cycles, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane can be compared with similar compounds such as:
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: This compound contains silicon instead of germanium and exhibits different reactivity patterns.
2,7-Dimethyl-2,37,8-diepoxy-5-spiro[4.4]nonane: This compound has a different bicyclic structure and is used in different types of chemical reactions.
The uniqueness of this compound lies in its germanium center, which imparts distinct chemical properties and reactivity compared to its silicon analogs.
Eigenschaften
CAS-Nummer |
51343-31-8 |
|---|---|
Molekularformel |
C8H16GeO |
Molekulargewicht |
200.84 g/mol |
IUPAC-Name |
1,3,3,5-tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16GeO/c1-7-5-9(3,4)6-8(7,2)10-7/h5-6H2,1-4H3 |
InChI-Schlüssel |
VWBIJAMLBUZCHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C[Ge](CC1(O2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


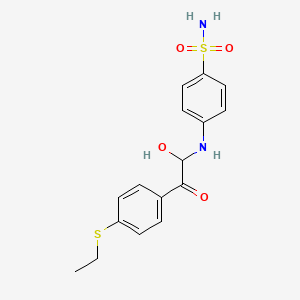
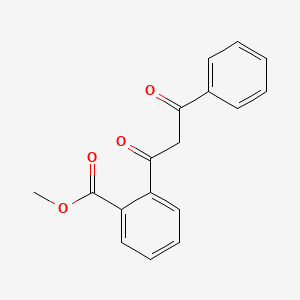
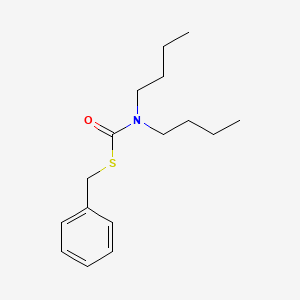
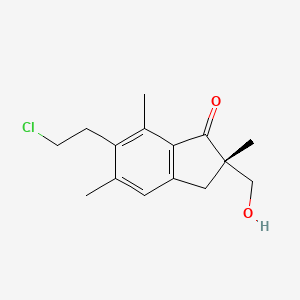
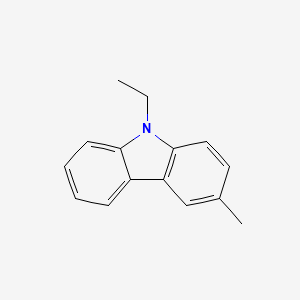
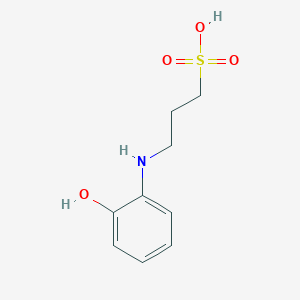
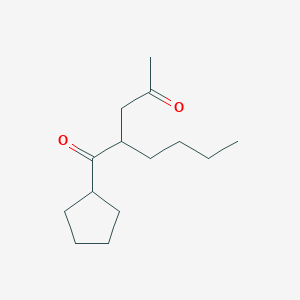
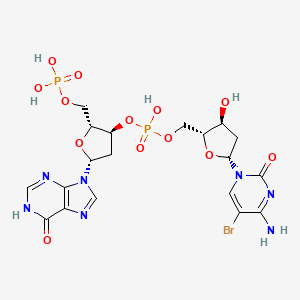
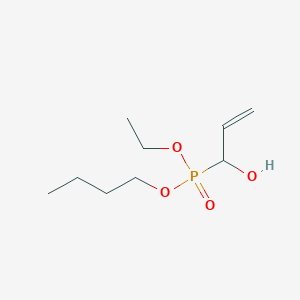
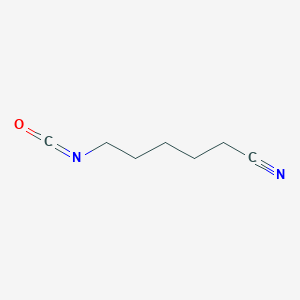
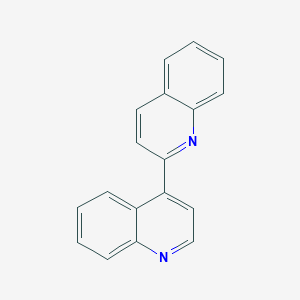
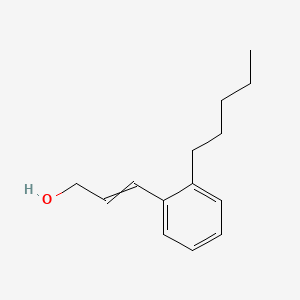
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
